6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 1019360-24-7
VCID: VC3038575
InChI: InChI=1S/C13H18N2O2/c1-9-4-3-5-10(2)15(9)12-7-6-11(8-14-12)13(16)17/h6-10H,3-5H2,1-2H3,(H,16,17)
SMILES: CC1CCCC(N1C2=NC=C(C=C2)C(=O)O)C
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid

CAS No.: 1019360-24-7

Cat. No.: VC3038575

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid - 1019360-24-7

Specification

CAS No. 1019360-24-7
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name 6-(2,6-dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H18N2O2/c1-9-4-3-5-10(2)15(9)12-7-6-11(8-14-12)13(16)17/h6-10H,3-5H2,1-2H3,(H,16,17)
Standard InChI Key CJRPDVJPDKWOIN-UHFFFAOYSA-N
SMILES CC1CCCC(N1C2=NC=C(C=C2)C(=O)O)C
Canonical SMILES CC1CCCC(N1C2=NC=C(C=C2)C(=O)O)C

Introduction

Structural Characteristics and Physical Properties

6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid is a hybrid molecule consisting of a nicotinic acid core (pyridine-3-carboxylic acid) with a 2,6-dimethylpiperidine substituent at the 6-position of the pyridine ring. The structure embodies key features that contribute to its chemical behavior and potential biological activities.

Molecular Structure

The compound features a pyridine ring with a carboxylic acid group at the 3-position, characteristic of nicotinic acid. The distinct feature is the 2,6-dimethylpiperidine moiety attached at the 6-position of the pyridine ring. This structural arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions and biological processes.

Physical Properties

While specific experimental data for 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid is limited, its properties can be extrapolated from related compounds. Based on the properties of nicotinic acid and similar derivatives, the following physical characteristics can be estimated:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC₁₃H₁₈N₂O₂Calculated from structure
Molecular Weight234.30 g/molCalculated from molecular formula
Physical StateWhite to off-white crystalline solidBased on nicotinic acid properties
Melting Point190-220°C (estimated)Extrapolated from nicotinic acid (237°C)
Solubility in WaterModerately solubleBased on nicotinic acid solubility (18 g/L)
Log PApproximately 1.5-2.5Estimated based on similar structures
pKa~4.5-5.0 (carboxylic acid)Extrapolated from nicotinic acid

The presence of the 2,6-dimethylpiperidine group likely increases the compound's lipophilicity compared to nicotinic acid, potentially affecting its pharmacokinetic properties and membrane permeability.

Chemical Properties and Reactivity

The chemical behavior of 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid is governed by its functional groups: the carboxylic acid moiety and the tertiary amine of the piperidine ring.

Acid-Base Properties

The compound possesses amphoteric characteristics due to:

  • The carboxylic acid group, which can donate a proton

  • The tertiary amine in the piperidine ring, which can accept a proton

This dual functionality creates a zwitterionic character at certain pH values, affecting its solubility profile across different pH environments. The compound likely exhibits pH-dependent solubility, with improved solubility in both strongly acidic and basic conditions.

Reactivity Patterns

The carboxylic acid group can undergo typical reactions such as:

  • Esterification to form esters

  • Amidation to form amides

  • Salt formation with bases

The tertiary amine can participate in:

  • Alkylation reactions

  • Complex formation with metal ions

  • Hydrogen bonding

These reactive sites make the compound versatile for further chemical modifications and derivatization.

Synthesis Methods

The synthesis of 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid can be approached through several strategies based on methodologies used for similar compounds.

Nicotinic acid is known to exhibit anti-inflammatory effects, particularly through modulation of inflammatory markers and adipokines . The systematic review by cited studies demonstrates that nicotinic acid administration reduces CRP levels (SMD: -0.88, 95% CI: -1.46 to -0.30, p = 0.003) and has significant effects on TNF-α and adipokines .

The 6-(2,6-Dimethylpiperidin-1-yl) modification may alter these properties by:

  • Improving lipophilicity and cellular penetration

  • Modifying receptor binding profiles

  • Altering metabolic stability

Lipid-Modifying Effects

Nicotinic acid reduces synthesis of LDL-C, VLDL-C, lipoprotein(a), and triglycerides, while increasing HDL-C . These effects are partly mediated through:

  • Activation of G protein-coupled receptors (HCA₂ and HCA₃)

  • Inhibition of cyclic adenosine monophosphate (cAMP) production

  • Suppression of free fatty acid release

  • Inhibition of diacylglycerol O-acyltransferase 2 (DGAT2)

The 2,6-dimethylpiperidine modification might affect these mechanisms by:

  • Altering receptor binding affinity and selectivity

  • Modifying pharmacokinetic properties

  • Potentially providing tissue-specific targeting

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for optimizing the therapeutic potential of 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid.

Key Structural Features

Structural ElementPotential Contribution to Activity
Carboxylic Acid GroupEssential for hydrogen bonding and ionic interactions with target proteins; may contribute to anti-inflammatory activity
Pyridine RingProvides rigidity and planarity; serves as a hydrogen bond acceptor; contributes to π-π stacking interactions
2,6-DimethylpiperidineIncreases lipophilicity; may enhance binding to specific protein pockets; provides conformational constraints
Methyl GroupsFine-tune lipophilicity and steric properties; may protect against metabolic degradation

Comparison with Related Compounds

Comparing 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid with related compounds provides insight into structure-activity relationships:

CompoundStructural DifferencePotential Effect on Activity
Nicotinic AcidLacks 2,6-dimethylpiperidine substituentLower lipophilicity; different receptor binding profile
6-(4-Methylpiperazin-1-yl)nicotinic acidDifferent heterocyclic substituent at 6-positionDifferent basicity; altered hydrogen bonding pattern
6-(Trifluoromethyl)nicotinic acidContains trifluoromethyl instead of 2,6-dimethylpiperidineMore acidic; enhanced metabolic stability; different electronic properties
Nicotinic acid, 3-(2,6-dimethylpiperidino)propyl esterPiperidine connected to an ester groupProdrug-like properties; different pharmacokinetics

Analytical Characterization

Comprehensive analytical characterization is essential for structure confirmation, purity assessment, and quality control of 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid.

Nuclear Magnetic Resonance (NMR)

Expected key signals in ¹H NMR (based on structural analysis):

  • Pyridine ring protons: δ 7.5-9.0 ppm (multiple signals)

  • Piperidine ring protons: δ 1.5-3.5 ppm (complex multiplets)

  • Methyl groups: δ 0.8-1.2 ppm (doublets)

  • Carboxylic acid proton: δ 12-13 ppm (broad singlet)

¹³C NMR would show characteristic signals for:

  • Carboxylic carbon: δ 165-175 ppm

  • Aromatic carbons: δ 120-160 ppm

  • Piperidine carbons: δ 25-60 ppm

  • Methyl carbons: δ 15-25 ppm

Infrared Spectroscopy (IR)

Expected characteristic bands:

  • O-H stretching (carboxylic acid): 2500-3300 cm⁻¹ (broad)

  • C=O stretching (carboxylic acid): 1700-1730 cm⁻¹

  • C=N and C=C stretching (pyridine): 1400-1600 cm⁻¹

  • C-H stretching (methyl groups): 2850-2950 cm⁻¹

Mass Spectrometry

Expected features:

  • Molecular ion peak at m/z 234 ([M]⁺)

  • Fragment ions corresponding to loss of CO₂H (m/z 189)

  • Fragment corresponding to 2,6-dimethylpiperidine (m/z 113)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be suitable for purity assessment and quantification:

  • Reverse-phase C18 column

  • Mobile phase: gradient of acetonitrile/water with 0.1% formic acid

  • UV detection at 254-280 nm

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